molecular formula C6H7N B14517102 5-Isocyanopenta-1,3-diene CAS No. 62398-15-6

5-Isocyanopenta-1,3-diene

Cat. No.: B14517102
CAS No.: 62398-15-6
M. Wt: 93.13 g/mol
InChI Key: DRORWBOXMQWRBM-UHFFFAOYSA-N
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Description

5-Isocyanopenta-1,3-diene: is a conjugated diene compound characterized by the presence of an isocyano group (-N=C) attached to the pentadiene chain Conjugated dienes are compounds with two double bonds separated by a single bond, which allows for delocalization of electrons and increased stability

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isocyanopenta-1,3-diene can be achieved through several methods, including:

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Isocyanopenta-1,3-diene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Halogenation: Reagents such as bromine or chlorine in the presence of a solvent like carbon tetrachloride.

    Hydrogenation: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Major Products:

    1,2- and 1,4-Addition Products: Depending on the reaction conditions, the addition of halogens or hydrogen halides can yield different positional isomers.

    Cycloaddition Products: The Diels-Alder reaction typically forms cyclohexene derivatives.

Mechanism of Action

The mechanism of action of 5-Isocyanopenta-1,3-diene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds and the isocyano group. The compound can undergo electrophilic addition and cycloaddition reactions, which are facilitated by the delocalization of electrons in the conjugated system . The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Uniqueness: 5-Isocyanopenta-1,3-diene is unique due to the presence of the isocyano group, which imparts distinct reactivity and potential applications compared to other conjugated dienes. The combination of the conjugated diene system and the isocyano group makes it a versatile compound for various chemical and industrial applications.

Properties

CAS No.

62398-15-6

Molecular Formula

C6H7N

Molecular Weight

93.13 g/mol

IUPAC Name

5-isocyanopenta-1,3-diene

InChI

InChI=1S/C6H7N/c1-3-4-5-6-7-2/h3-5H,1,6H2

InChI Key

DRORWBOXMQWRBM-UHFFFAOYSA-N

Canonical SMILES

C=CC=CC[N+]#[C-]

Origin of Product

United States

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